molecular formula C8H13NO B3282378 2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one CAS No. 749808-46-6

2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one

Cat. No.: B3282378
CAS No.: 749808-46-6
M. Wt: 139.19 g/mol
InChI Key: SKNFWIOLLHPFOP-UHFFFAOYSA-N
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Description

2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one is a heterocyclic organic compound. Compounds of this type often exhibit interesting chemical properties and biological activities, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one typically involves the cyclization of appropriate precursors under controlled conditions. Common methods might include:

    Cyclization Reactions: Using precursors like 2,2,5-trimethyl-1,6-dihydroxyhexane under acidic or basic conditions.

    Catalytic Methods: Employing catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its pharmacological properties and therapeutic potential.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,2,5-trimethyl-1,6-dihydropyridin-3-one: Lacking the hydrogen at the 2-position.

    2,2,5-trimethyl-1,6-dihydropyridin-4-one: With a different substitution pattern.

Uniqueness

2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one may exhibit unique properties due to its specific substitution pattern and electronic structure, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3,6,6-trimethyl-1,2-dihydropyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-4-7(10)8(2,3)9-5-6/h4,9H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNFWIOLLHPFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(NC1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one
Reactant of Route 2
2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one
Reactant of Route 3
2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one
Reactant of Route 4
2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one
Reactant of Route 5
2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one
Reactant of Route 6
2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one

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